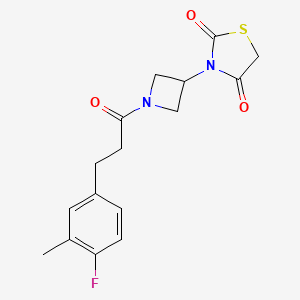
2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide” is a unique chemical with the empirical formula C13H11ClN2O2 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
In the molecular structure of the compound, the methoxy group lies close to the mean plane of the phenyl ring C3–C8, as indicated by the C7—C6—O2—C9 torsion angle of 174.61 (10) and atom C9 deviating by only 0.065 (1) A ̊ from the mean plane through the C3–C8 ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.69 . Its SMILES string is COc1ccc (NC (=O)c2cccnc2Cl)cc1 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Inducer of Apoptosis
This compound has been discovered as a potent inducer of apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It plays a crucial role in maintaining the balance between cell proliferation and cell death.
In Vivo Activity
The compound has shown high in vivo activity . This means it has been tested in whole, living organisms, which can provide important information about the biological effects of the compound in a complex living system.
Tubulin Polymerization Inhibitor
It has been found to inhibit tubulin polymerization . Tubulin is a protein that is an essential component of microtubules, which are a component of the cell’s cytoskeleton. Inhibiting its polymerization can disrupt the formation of the cytoskeleton, which can lead to cell death.
Not a Substrate for the ABC Transporter Pgp-1
The compound is not a substrate for the ABC transporter Pgp-1 . This means it is not transported out of cells by this protein, which can be beneficial in drug delivery as it can increase the concentration of the drug inside the cell.
Efficacious in Various Cancer Mouse Models
It has been efficacious in the MX-1 human breast and several other cancer mouse models . This suggests that it could potentially be used in the treatment of various types of cancer.
Anticancer Properties
The compound has been synthesized and screened for its cytotoxicity on PANC-1, HepG2 and MCF7 cell lines . The results showed that it has potential anticancer properties.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-20-14-6-4-3-5-13(14)15(16(20)18)17(21)19-11-7-9-12(22-2)10-8-11/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQHZDDIKACMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

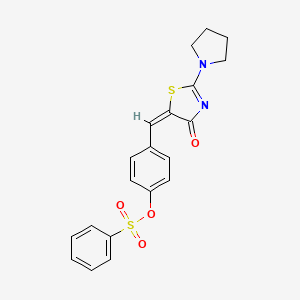


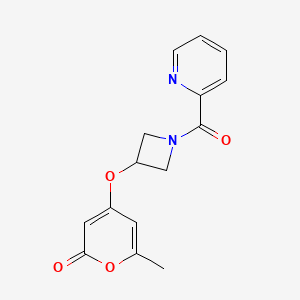
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2978361.png)
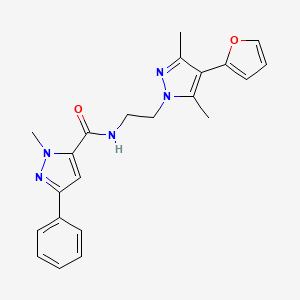
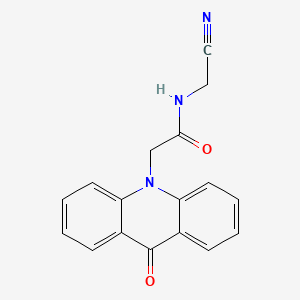
![3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B2978367.png)
amine](/img/structure/B2978369.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-tosylpropanamide hydrochloride](/img/structure/B2978372.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2978373.png)
![N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B2978377.png)
